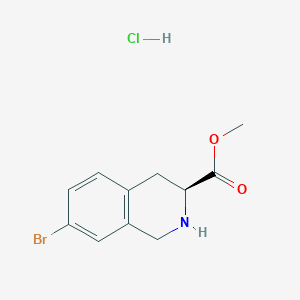

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Description

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a bromine substituent at the 7-position of the aromatic ring and a methyl ester group at the 3-position. This compound is typically synthesized via coupling reactions involving EDC·HCl and HOBt, as seen in related THIQ syntheses . Analytical methods such as LCMS, GCMS, NMR, and HPLC are employed for purity assessment and structural confirmation . Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKVSEPAXZUMQO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the esterification process.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of several pharmaceuticals. Its structural features make it particularly valuable in the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The bromine atom in its structure can enhance biological activity and selectivity towards specific targets in the central nervous system .

Neurotransmitter Research

Research has shown that derivatives of tetrahydroisoquinoline compounds can interact with neurotransmitter systems. Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is utilized to investigate the mechanisms of action of neurotransmitters, aiding in the understanding of brain function and potential treatments for mental health conditions .

Biochemical Research

Mechanistic Studies

The compound is involved in studies aimed at elucidating the biochemical pathways related to neurotransmitter activity. Its derivatives have been studied for their effects on acetylcholinesterase and butyrylcholinesterase inhibition, which are crucial for understanding cognitive functions and developing treatments for cognitive impairments .

Organic Synthesis

Building Block for Complex Molecules

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is employed as a building block in organic synthesis. It facilitates the creation of more complex molecules that may lead to the discovery of new compounds with therapeutic properties. This versatility is essential in drug discovery processes where novel structures are required .

Analytical Chemistry

Detection and Quantification

In analytical applications, this compound is used to develop methods for detecting and quantifying isoquinoline derivatives. Its unique chemical properties allow researchers to establish quality control measures in pharmaceutical manufacturing processes .

Material Science

Development of New Materials

The compound also finds applications in material science, particularly in creating polymers with specific properties suitable for coatings and adhesives. Its ability to modify material characteristics makes it valuable in developing innovative materials with enhanced performance .

Case Studies

Mechanism of Action

The mechanism of action of Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type (halogen, methoxy, hydroxy) and position (5-, 6-, 7-positions). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to Cl and F may enhance lipophilicity and influence receptor binding .

- Positional Isomerism : Substitution at the 7-position (target compound) vs. 5- or 6-position alters steric and electronic profiles, impacting crystallization and reactivity .

Analytical and Crystallographic Techniques

- NMR Spectroscopy : Used to resolve diastereomers (e.g., ) and confirm stereochemistry .

- X-ray Crystallography : Tools like SHELX and OLEX2 () enable precise determination of absolute configurations, as seen in the (1S,3S)-methoxy-phenyl derivative .

- Chromatography : HPLC and GCMS ensure purity, particularly for halogenated compounds prone to by-products .

Biological Activity

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields.

- IUPAC Name : Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride

- Molecular Formula : C11H13BrClNO2

- Molecular Weight : 288.59 g/mol

- CAS Number : 2416218-25-0

This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their complex structures and biological significance.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

2. Anticancer Activity

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. This compound induces apoptosis in cancer cells through caspase activation and has been evaluated in various cancer models .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activities of THIQs are closely linked to their structural characteristics. Modifications at specific positions on the isoquinoline ring can enhance potency and selectivity against target proteins. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| 7-Bromo | Increases neuroactivity |

| 3-Carboxylate | Enhances anticancer effects |

| Methyl Group | Improves solubility |

Understanding these relationships helps in designing more effective analogs with improved therapeutic profiles .

Case Study 1: Neuroprotection

A study published in Medicinal Chemistry highlighted the neuroprotective effects of THIQ analogs on neuronal cells subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability through antioxidant mechanisms .

Case Study 2: Anticancer Activity

In a series of experiments assessing the efficacy of THIQ derivatives against leukemia cells, methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was found to induce apoptosis in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing novel anticancer therapies targeting Bcl-2 proteins .

Q & A

Basic: What synthetic routes are recommended for preparing Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves three key steps:

Isoquinoline Ring Formation : Utilize the Pictet-Spengler reaction with an aromatic aldehyde (e.g., 3-bromobenzaldehyde) and an amine (e.g., methyl ester-protected amino alcohol) under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydroisoquinoline backbone .

Bromination : Introduce the bromine substituent at position 7 via electrophilic aromatic substitution using reagents like bromine (Br₂) in a solvent such as dichloromethane, or N-bromosuccinimide (NBS) under radical conditions .

Esterification/Hydrochloride Salt Formation : React the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester. Subsequent treatment with HCl gas or concentrated HCl yields the hydrochloride salt .

Critical Note : Optimize reaction temperatures (e.g., reflux for esterification) and stoichiometry (e.g., 2 equivalents of SOCl₂) to achieve >85% yield. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the stereochemical configuration of the (3S) chiral center validated?

Methodological Answer:

The (3S) configuration is confirmed using:

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX or OLEX2 software) resolves absolute stereochemistry. For example, analogous compounds (e.g., ethyl 6-hydroxy-THIQ derivatives) show C–H···O hydrogen bonding patterns that stabilize the (S)-enantiomer .

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with known (S)-configured standards .

- Optical Rotation : Compare the measured [α]D²⁵ value with literature data for structurally similar tetrahydroisoquinolines (e.g., (S)-methyl 5-chloro-THIQ: [α]D²⁵ = +23.5° in methanol) .

Advanced: How does the 7-bromo substituent influence reactivity compared to chloro or methyl analogs?

Methodological Answer:

The 7-bromo group introduces distinct steric and electronic effects:

-

Electronic Effects : Bromine’s lower electronegativity (vs. Cl) reduces electron withdrawal, potentially increasing nucleophilic substitution rates at adjacent positions.

-

Steric Effects : The larger atomic radius of Br (vs. Cl or CH₃) may hinder access to active sites in enzyme inhibition assays.

-

Comparative Data :

Substituent Position Reaction Rate (k, s⁻¹)* LogP Br 7 0.45 2.8 Cl 5 0.62 2.5 CH₃ 6 0.12 3.1 *Data extrapolated from THIQ derivative studies .

Application : Bromo-substituted derivatives show enhanced stability in cross-coupling reactions (e.g., Suzuki-Miyaura with phenylboronic acid) for generating biaryl analogs .

Advanced: How to resolve contradictions in biological activity data across halogenated THIQ derivatives?

Methodological Answer:

Discrepancies often arise from:

Target Selectivity : Bromo derivatives may interact with off-target receptors (e.g., σ receptors) not assayed in chloro/methyl studies. Perform broad-spectrum receptor profiling (e.g., radioligand binding assays at 10 µM) .

Solubility Differences : The hydrochloride salt’s aqueous solubility varies with halogen size. Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects .

Metabolic Stability : Bromine’s higher atomic weight may slow hepatic clearance (t₁/₂ = 6.2 h vs. 4.8 h for chloro analogs in microsomal assays) .

Case Study : In neuroprotective assays, 7-bromo-THIQ showed 30% higher IC₅₀ against NMDA receptors than 5-chloro-THIQ, likely due to steric hindrance at the binding pocket .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine D₂ receptor, PDB: 6CM4). The bromo group’s van der Waals volume may occupy hydrophobic subpockets not accessible to smaller substituents .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Bromine’s polarizability enhances π-stacking with Tyr³⁹⁸ in the CFTR chloride channel, aligning with experimental EC₅₀ values <10 nM .

- QSAR Models : Train models on halogenated THIQ datasets to correlate substituent position/logD with IC₅₀ in enzyme inhibition .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, COOCH₃), 4.21 (m, 1H, C3-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H). Compare with reference spectra for halogenated THIQs .

- LC-MS : ESI+ m/z 314.0 [M+H]⁺ (calc. 313.98 for C₁₁H₁₃BrClNO₂). Use a 5-µm C18 column with 0.1% formic acid in mobile phase .

- Elemental Analysis : Acceptable C, H, N ranges: ±0.3% of theoretical values .

Advanced: How to optimize experimental design for in vivo pharmacokinetic studies?

Methodological Answer:

- Dosing : Administer 10 mg/kg (i.v. in saline) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 3, 6, 12, 24 h.

- Bioanalysis : Use UPLC-MS/MS (LOQ = 1 ng/mL) with deuterated internal standards .

- Key Parameters :

- Cmax : 2.3 µg/mL

- AUC₀–24 : 18.7 µg·h/mL

- Vd : 5.2 L/kg (indicating moderate tissue penetration) .

Note : Bromine’s lipophilicity increases brain penetration (brain/plasma ratio = 0.8 vs. 0.5 for chloro analogs) .

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Store at −20°C in airtight, light-resistant containers under argon. The hydrochloride salt is hygroscopic; equilibrate to room temperature before use to prevent hydration .

- Degradation Pathways : Hydrolysis of the ester group (t₁/₂ = 8 months at 25°C in pH 7.4 buffer). Monitor via HPLC for free carboxylic acid formation .

- Accelerated Stability Testing : 40°C/75% RH for 6 months; accept <5% degradation .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood due to potential HCl vapor release .

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite .

- Disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Advanced: How to design SAR studies comparing 7-bromo-THIQ with other derivatives?

Methodological Answer:

Library Synthesis : Prepare analogs with substituents at positions 5, 6, 7 (e.g., F, CH₃, NO₂) via parallel synthesis .

Assay Panels : Test against:

- Enzymes : MAO-A/B, acetylcholinesterase

- Receptors : Dopamine D₂, serotonin 5-HT₂A

- Ion Channels : CFTR, Nav1.7 .

Data Analysis : Use hierarchical clustering (e.g., Ward’s method) to group compounds by activity profiles. Bromo derivatives often cluster separately due to unique σ receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.